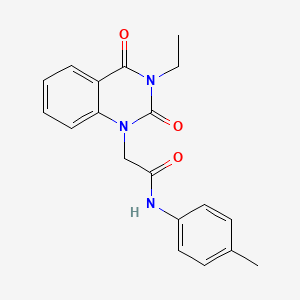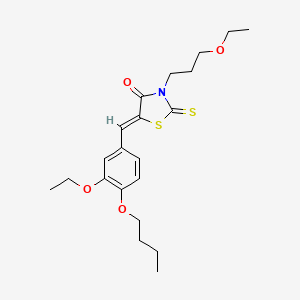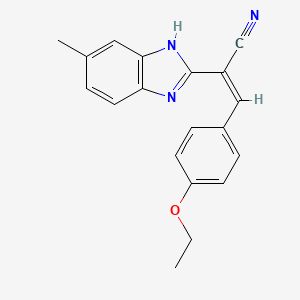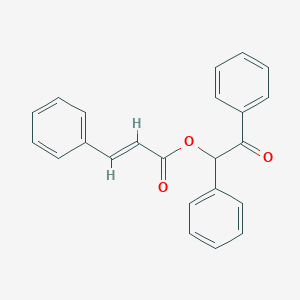![molecular formula C18H16ClN3 B5485543 6-chloro-8-methyl-4-[3-(4-pyridinyl)-1-azetidinyl]quinoline](/img/structure/B5485543.png)
6-chloro-8-methyl-4-[3-(4-pyridinyl)-1-azetidinyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-8-methyl-4-[3-(4-pyridinyl)-1-azetidinyl]quinoline is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known by its chemical name, C18H16ClN3. In
Mechanism of Action
The mechanism of action of 6-chloro-8-methyl-4-[3-(4-pyridinyl)-1-azetidinyl]quinoline is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. This inhibition leads to the activation of apoptotic pathways, which ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 6-chloro-8-methyl-4-[3-(4-pyridinyl)-1-azetidinyl]quinoline has also been shown to have other biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes that are involved in inflammation and oxidative stress. This inhibition can lead to a reduction in inflammation and oxidative stress, which can have a positive impact on various diseases, including cardiovascular disease and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-chloro-8-methyl-4-[3-(4-pyridinyl)-1-azetidinyl]quinoline in lab experiments is its potent anti-cancer properties. This makes it a promising compound for cancer research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 6-chloro-8-methyl-4-[3-(4-pyridinyl)-1-azetidinyl]quinoline. One direction is to further explore its anti-cancer properties and potential use in cancer treatment. Another direction is to study its effects on other diseases, such as neurodegenerative diseases and cardiovascular disease. Additionally, future studies could focus on developing more efficient and less toxic synthesis methods for this compound.
Synthesis Methods
The synthesis of 6-chloro-8-methyl-4-[3-(4-pyridinyl)-1-azetidinyl]quinoline involves a series of chemical reactions. The first step involves the reaction of 4-bromo-2-chloroquinoline with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form 6-chloro-8-methyl-4-(3-bromo-1-azetidinyl)-2-(dicyanomethylene)quinoline. This intermediate is then reacted with pyridine to form 6-chloro-8-methyl-4-[3-(4-pyridinyl)-1-azetidinyl]quinoline.
Scientific Research Applications
6-chloro-8-methyl-4-[3-(4-pyridinyl)-1-azetidinyl]quinoline has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells.
properties
IUPAC Name |
6-chloro-8-methyl-4-(3-pyridin-4-ylazetidin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3/c1-12-8-15(19)9-16-17(4-7-21-18(12)16)22-10-14(11-22)13-2-5-20-6-3-13/h2-9,14H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGYIOTYMDUYGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C(C=CN=C12)N3CC(C3)C4=CC=NC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5485463.png)

![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-(2-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5485474.png)
![3-methyl-8-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5485478.png)
![N-{[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl}-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5485483.png)



![5-methoxy-2-[3-(4-methylphenyl)acryloyl]phenyl 3-nitrobenzoate](/img/structure/B5485519.png)
![N~2~-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-5-fluoro-N~4~-methylpyrimidine-2,4-diamine](/img/structure/B5485524.png)
![N,N,4-trimethyl-2-({[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}amino)-1,3-thiazole-5-carboxamide](/img/structure/B5485525.png)
![methyl 5-ethyl-2-({[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5485530.png)
![4-nitro-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5485546.png)
